1,3,6,7-tetramethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione
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Description
1,3,6,7-tetramethyl-8-[4-(trifluoromethyl)phenyl]-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione is a useful research compound. Its molecular formula is C18H16F3N5O2 and its molecular weight is 391.354. The purity is usually 95%.
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Scientific Research Applications
Mesoionic Purinone Analogs Synthesis
Research by Coburn and Taylor (1982) introduced the synthesis and properties of mesoionic imidazo[1,2-c]-pyrimidine-2,7-diones, analogs of purine-2,8-dione. These compounds exhibit hydrolytic ring-opening reactions and undergo 1,3-dipolar cycloaddition, suggesting versatile reactivity that might be applicable in developing novel compounds with potential biological activities Coburn & Taylor, 1982.
Novel Synthesis Approaches
Simo et al. (1998) reported on the synthesis of 4-alkyl- or 4-phenyl-7-methyl-1,2-dihydro-7H-imidazo[1,2,3-cd]purine-6,8-diones, showcasing a method for intramolecular alkylation. This approach highlights the compound's chemical flexibility and the potential for generating diverse derivatives with varying properties Simo, Rybár, & Alföldi, 1998.
Ring-Expanded Xanthine Nucleosides
Bhadti et al. (1992) focused on the synthesis of novel regioisomeric ring-expanded purine nucleosides containing the imidazo[4,5-e][1,2,4]triazepine nucleus. The study illustrates the compound's structural complexity and potential as a scaffold for developing nucleoside analogs, which could have implications in medicinal chemistry Bhadti, Bhan, Hosmane, & Hulce, 1992.
Antidepressant Agent Development
Zagórska et al. (2016) synthesized and evaluated 2-fluoro and 3-trifluoromethyl-phenyl-piperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione for their potential as antidepressant agents. This research points to the therapeutic application possibilities of derivatives, particularly in targeting serotonin receptors for mood disorder treatments Zagórska et al., 2016.
Hepatoprotective Activity
Ram et al. (2002) described a novel one-pot synthesis of imidazo[1,2-c]pyrimido[5,4-e]pyrimidinones and their preliminary evaluation for hepatoprotective activity. This study indicates the potential biological relevance of such compounds, particularly in therapeutic applications for liver protection Ram, Goel, Sarkhel, & Maulik, 2002.
Properties
IUPAC Name |
2,4,7,8-tetramethyl-6-[4-(trifluoromethyl)phenyl]purino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N5O2/c1-9-10(2)26-13-14(23(3)17(28)24(4)15(13)27)22-16(26)25(9)12-7-5-11(6-8-12)18(19,20)21/h5-8H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFPOKFNSPELMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C3=C(N=C2N1C4=CC=C(C=C4)C(F)(F)F)N(C(=O)N(C3=O)C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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